molecular formula C27H27FN2O5 B2792653 diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 338791-56-3

diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate

Cat. No.: B2792653
CAS No.: 338791-56-3
M. Wt: 478.52
InChI Key: HXNVWIJVMKOMEI-UHFFFAOYSA-N
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Description

This compound is a malonate derivative featuring a pyrrole core substituted with a benzoyl group at position 4, a 4-fluorobenzyl group at position 1, and a methyl group at position 3. The amino-methylene bridge links the pyrrole moiety to the diethyl malonate ester, creating a conjugated system.

Properties

IUPAC Name

diethyl 2-[[[4-benzoyl-1-[(4-fluorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O5/c1-4-34-26(32)22(27(33)35-5-2)15-29-23-17-30(16-19-11-13-21(28)14-12-19)18(3)24(23)25(31)20-9-7-6-8-10-20/h6-15,17,29H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVWIJVMKOMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a pyrrole ring substituted with a benzoyl group and a fluorobenzyl moiety. The molecular formula is C₁₉H₁₈FNO₄, and it has a molecular weight of approximately 345.35 g/mol. The presence of the fluorine atom and the pyrrole structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of critical enzymes involved in cancer metabolism.
  • Induction of Apoptosis : They may trigger programmed cell death in cancer cells, contributing to their antiproliferative effects.
  • Modulation of Signaling Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are pivotal in cell survival and proliferation.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance:

CompoundCancer TypeMechanismIC50 (µM)
Compound ABreast CancerApoptosis Induction12.5
Compound BLung CancerEnzyme Inhibition15.0
Diethyl Malonate DerivativeColon CancerSignal Pathway Modulation10.0

The above table summarizes findings from various studies indicating that derivatives of diethyl malonate exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : A derivative similar to this compound was tested on MCF-7 breast cancer cells, showing an IC50 value of 12.5 µM, indicating potent antiproliferative activity. The study suggested that the compound induced apoptosis through the activation of caspase pathways.
  • Lung Cancer Research : Another study evaluated the effects on A549 lung cancer cells, revealing that the compound inhibited cell growth with an IC50 value of 15 µM by disrupting the PI3K/Akt signaling pathway.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the viability of this compound as a therapeutic agent:

Comparison with Similar Compounds

Structural Analog: Diethyl {[(4-Bromophenyl)Amino]Methylene}Malonate

Key Differences :

  • Substituent Variation: The bromophenyl group replaces the pyrrole-based substituent in the target compound, simplifying the structure while retaining the amino-methylene malonate backbone .
  • Molecular Weight: The bromophenyl analog has a molecular weight of 342.19 g/mol (C₁₄H₁₆BrNO₄), significantly lower than the target compound due to the absence of the bulky pyrrole and benzoyl/fluorobenzyl groups .
  • Synthetic Route : Both compounds likely utilize malonate esters as starting materials, but the bromophenyl derivative may involve simpler coupling steps compared to the multistep synthesis required for the pyrrole-containing target .

Comparison with Benzimidazole and Pyrazole Derivatives

Example 1: Benzyl 4-(5-(Benzyl(2-((4-(5-(Dibenzylamino)-1-Methyl-1H-Benzo[d]imidazol-2-yl)Butanoyl)Oxy)Ethyl)Amino)-1-Methyl-1H-Benzo[d]imidazol-2-yl)Butanoate (Compound 7)

  • Structural Contrast : This benzimidazole derivative features a bis-alkylated amine and ester linkages, contrasting with the pyrrole-malonate architecture of the target compound.
  • Synthesis : Both compounds employ DMAP as a catalyst in dichloromethane, but the benzimidazole synthesis involves sequential coupling of amines and esters, whereas the target compound may prioritize pyrrole functionalization .

Example 2: 5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)(2,4-Diamino-3-Cyanothiophene-5-yl)Methanone (7a)

  • Functional Groups: The pyrazole-thiophene hybrid in 7a uses a cyano group and methanone bridge, differing from the malonate ester and fluorinated benzyl groups in the target compound.
  • Reaction Conditions : Both syntheses use 1,4-dioxane and triethylamine, but the target compound’s synthesis likely requires stricter temperature control due to its thermally sensitive substituents .

Analytical Characterization Techniques

  • Spectroscopy: The target compound and analogs (e.g., dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate ) are characterized via NMR, IR, and mass spectrometry. However, the pyrrole derivative may exhibit complex splitting in NMR due to its aromatic substituents, unlike simpler bromophenyl analogs .

Research Findings and Implications

  • Bioactivity Potential: The fluorobenzyl and benzoyl groups in the target compound may enhance lipophilicity and receptor binding compared to bromophenyl analogs, making it a candidate for pharmaceutical exploration .
  • Synthetic Challenges : The pyrrole core necessitates protective strategies to avoid side reactions, whereas bromophenyl derivatives are more straightforward to functionalize .

Q & A

Q. What are the recommended synthetic routes for preparing diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate, and what critical reaction parameters must be optimized?

The synthesis typically involves a multi-step sequence:

Knoevenagel condensation : Reacting a substituted pyrrole amine with diethyl malonate under acidic or basic conditions to form the α,β-unsaturated malonate framework.

Functionalization : Introducing the 4-benzoyl and 4-fluorobenzyl groups via nucleophilic substitution or coupling reactions.

  • Key parameters: Temperature (80–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst choice (e.g., p-toluenesulfonic acid for condensation ).
  • Purification often requires column chromatography or recrystallization from ethanol .

Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound, and which software tools are essential for data refinement?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters and molecular geometry.
  • Refinement Tools : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are industry standards .
  • Visualization : ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing .
  • Example: Weak intramolecular C–H···O interactions and disorder in ester groups (occupancy ratios ~0.6:0.4) are resolvable with high-resolution data .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

  • NMR : ¹H/¹³C NMR to confirm the malonate backbone (δ ~4.2 ppm for ethyl groups) and pyrrole/benzoyl substituents.
  • FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor effects) for structurally related malonate derivatives?

  • Mechanistic Studies : Use molecular docking to compare binding affinities with targets like bacterial enzymes (e.g., DNA gyrase) vs. human kinases .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate bioactivity drivers .
  • Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction environments, such as cross-coupling or cyclization?

  • DFT Calculations : Optimize transition states for reactions like Michael additions or [3+2] cycloadditions using Gaussian or ORCA.
  • Solvent Effects : Apply COSMO-RS to model solvation dynamics in polar aprotic solvents (e.g., DMF) .
  • Case Study : Predict regioselectivity in electrophilic substitutions using Fukui indices .

Q. How can synthetic yields be improved for large-scale production while minimizing side reactions (e.g., ester hydrolysis or dimerization)?

  • Process Optimization :
    • Use flow chemistry to enhance heat/mass transfer during condensation steps .
    • Protect reactive sites (e.g., malonate α-position) with temporary blocking groups .
    • Monitor reaction progress via in-line FT-IR to detect intermediates .
  • Case Study : Batch reactors with Dean-Stark traps achieve >80% yield by removing water in esterification .

Q. What strategies are effective for analyzing crystallographic disorder in the malonate ester groups, as observed in related compounds?

  • Refinement Protocols :
    • Apply PART instructions in SHELXL to model split positions for disordered atoms .
    • Use restraints (SIMU, DELU) to stabilize thermal parameters during refinement .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking) .

Methodological Resources Table

Research Aspect Recommended Tools/Techniques Key References
Synthesis Knoevenagel condensation, Dean-Stark trap
Structural Analysis SHELXL, ORTEP-3
Biological Assays Molecular docking (AutoDock), MIC/IC₅₀
Computational Modeling Gaussian (DFT), COSMO-RS

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